1H-indole-3,4-dicarbaldehyde
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Overview
Description
1H-Indole-3,4-dicarbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of two aldehyde groups at the 3 and 4 positions of the indole ring Indole derivatives are significant in various fields due to their biological activities and synthetic versatility
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1H-indole-3,4-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired dicarbaldehyde.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or hydrazines in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Oxidation: 1H-Indole-3,4-dicarboxylic acid.
Reduction: 1H-Indole-3,4-dimethanol.
Substitution: Various imines or hydrazones depending on the nucleophile used.
Scientific Research Applications
1H-Indole-3,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-indole-3,4-dicarbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The indole ring can also participate in π-π interactions with aromatic residues, influencing molecular recognition processes.
Comparison with Similar Compounds
1H-Indole-3,4-dicarbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Lacks the additional aldehyde group at the 4-position, leading to different reactivity and applications.
1H-Indole-2-carbaldehyde: The aldehyde group is positioned at the 2-position, affecting its chemical behavior and biological activity.
1H-Indole-3-acetic acid: Contains a carboxylic acid group instead of an aldehyde, resulting in distinct properties and uses.
The uniqueness of this compound lies in its dual aldehyde functionality, which provides versatility in synthetic transformations and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H7NO2 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
1H-indole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-5-7-2-1-3-9-10(7)8(6-13)4-11-9/h1-6,11H |
InChI Key |
SMQPUDRWQOCRRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C=O |
Origin of Product |
United States |
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